1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is an organic compound characterized by the presence of a bromo-substituted aromatic ring and an amine functional group. Its molecular formula is with a molecular weight of approximately 243.14 g/mol. The compound features a bromine atom at the para position and a methyl group at the meta position relative to the amine group, contributing to its unique chemical properties. The structural formula can be represented as follows:
This compound is often studied for its potential applications in pharmaceuticals and materials science due to its unique structural characteristics.
The chemical reactivity of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine primarily involves nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. For instance:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine exhibits biological activity, particularly in the context of pharmacology. It has been investigated for its potential as a:
Further biological assays are necessary to elucidate its full pharmacological profile.
The synthesis of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine can be achieved through various methods:
These methods provide efficient routes for synthesizing this compound in laboratory settings.
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine has potential applications in various fields:
The unique properties of this compound make it a candidate for further exploration in medicinal chemistry.
Interaction studies involving 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine focus on its binding affinities with biological targets:
Such studies are crucial for understanding the full scope of its biological activity.
Several compounds share structural similarities with 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine, which may offer insights into its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(4-Bromophenyl)-N,N-dimethylmethanamine | 6274-57-3 | 0.91 |
| 5-Bromo-3,4-dihydronaphthalen-1(2H)-one | 68449-30-9 | 0.91 |
| 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | 1273597-02-6 | 0.91 |
| 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | 90772-52-4 | 0.91 |
These compounds exhibit varying degrees of similarity based on their chemical structure and functional groups but differ in their specific applications and biological activities. This comparison underscores the unique characteristics of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine within this class of compounds.
The synthesis of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine can be accomplished through several distinct synthetic pathways, each offering unique advantages and challenges for laboratory and industrial applications [1] [2] [3]. The compound belongs to the class of substituted phenethylamines and requires careful consideration of both the aromatic bromination pattern and the amine functionalization [4] [5].
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation approach represents one of the most direct methods for introducing the acetyl functionality onto the brominated aromatic ring [6] [7] [8]. This route begins with 4-bromo-3-methylbenzene as the starting material and employs acetyl chloride in the presence of aluminum chloride as the Lewis acid catalyst [9] [10]. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic system [6] [8]. Typical yields for this transformation range from 75 to 85 percent under optimized conditions [11] [8].
Reductive Amination Strategy
The reductive amination methodology has emerged as a highly efficient approach for the synthesis of substituted amines [2] [3] [12]. This route utilizes 4-bromo-3-methylphenylacetone as the key intermediate, which undergoes condensation with methylamine followed by reduction with sodium cyanoborohydride [3] [13] [14]. The reaction demonstrates excellent selectivity and provides yields typically ranging from 80 to 95 percent [2] [15]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for pharmaceutical applications [2] [3].
Bromination of Precursor Compounds
An alternative synthetic strategy involves the bromination of 3-methylphenylacetone precursors using molecular bromine in the presence of iron tribromide as a catalyst [16] [17] [18]. This electrophilic aromatic substitution reaction demonstrates good regioselectivity for the para position relative to the methyl group, though some meta isomer formation may occur [17] [18]. Yields for this transformation typically range from 70 to 90 percent depending on reaction conditions and substrate purity [19] [18].
Leuckart Reaction Methodology
The Leuckart reaction provides a one-pot approach for the conversion of carbonyl compounds to amines using ammonium formate as both the nitrogen source and reducing agent [20]. This method operates at elevated temperatures between 120 and 165 degrees Celsius and can achieve yields of 60 to 80 percent [21] [20]. The reaction proceeds through the formation of an intermediate imine followed by formic acid-mediated reduction [20].
Direct N-Methylation Approach
When 4-bromo-3-methylphenylethylamine is available as a starting material, direct N-methylation represents an efficient final step [22] [23]. This transformation employs formaldehyde and sodium cyanoborohydride in a reductive methylation process, achieving yields of 85 to 95 percent [22] [21]. The reaction demonstrates excellent chemoselectivity and minimal side product formation [22] [23].
| Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-Bromo-3-methylbenzene | Acetyl chloride, AlCl₃ | 75-85 | Direct introduction of carbonyl | Requires Lewis acid catalyst |
| Reductive Amination | 4-Bromo-3-methylphenylacetone | Methylamine, NaBH₃CN | 80-95 | High selectivity, mild conditions | Multi-step process |
| Bromination of Precursor | 3-Methylphenylacetone | Br₂, FeBr₃ | 70-90 | Simple bromination procedure | Regioselectivity issues |
| Leuckart Reaction | 4-Bromo-3-methylphenylacetone | Ammonium formate | 60-80 | One-pot reaction | High temperature required |
| Direct N-Methylation | 4-Bromo-3-methylphenylethylamine | Formaldehyde, NaBH₃CN | 85-95 | High efficiency | Requires preformed amine |
The mechanistic pathways for synthesizing 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine involve several key intermediate compounds and distinct reaction mechanisms depending on the chosen synthetic route [1] [2] [17].
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation mechanism proceeds through a well-established electrophilic aromatic substitution pathway [9] [6] [8]. The initial step involves the coordination of aluminum chloride with the carbonyl oxygen of acetyl chloride, generating a highly electrophilic acylium ion [6] [8]. This acylium ion then attacks the aromatic ring, forming a sigma complex intermediate known as the arenium ion [9] [17]. The reaction concludes with deprotonation and regeneration of aromaticity, yielding the desired ketone product [6] [8]. The electron-withdrawing effect of the bromine substituent influences the regioselectivity, directing substitution to positions meta to the halogen [17] [24].
Reductive Amination Mechanism
The reductive amination mechanism involves two distinct phases: imine formation and subsequent reduction [3] [12] [15]. During the initial condensation step, methylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate [25] [15]. This nucleophilic addition results in the formation of a hemiaminal intermediate, which subsequently loses water to generate the corresponding imine [3] [25]. The reduction phase employs sodium cyanoborohydride as the hydride source [14] [15]. The cyano group serves as an electron-withdrawing substituent, moderating the reducing power and providing selectivity for imine reduction over ketone reduction [14] [15].
Bromination Mechanism
The electrophilic bromination mechanism follows the classical pathway for aromatic halogenation [16] [17] [26]. Molecular bromine coordinates with iron tribromide to form a more electrophilic bromine species [9] [16]. The aromatic ring then attacks this activated bromine, forming a bromoarenium ion intermediate [17] [26]. The positive charge in this intermediate is delocalized through resonance, with stabilization occurring at positions ortho and para to electron-donating substituents [17] [24]. Deprotonation restores aromaticity and completes the substitution process [16] [26].
Key Intermediate Compounds
Several critical intermediate compounds appear throughout these synthetic pathways [27] [1] [11]. 4-Bromo-3-methylbenzaldehyde serves as a precursor in aldol condensation reactions and demonstrates stability under normal storage conditions [27] [11]. 4-Bromo-3-methylphenylacetone represents a central intermediate accessible through multiple routes and exhibits light sensitivity requiring careful handling [27] [11]. The corresponding imine intermediate formed during reductive amination demonstrates inherent instability and requires immediate reduction to prevent decomposition [25] [28]. 4-Bromo-3-methylphenylethanol can serve as an oxidation substrate for ketone formation, while 4-bromo-3-methylphenylethylamine represents the immediate precursor for N-methylation reactions [27] [29].
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Stability | Key Synthesis Role |
|---|---|---|---|---|---|
| 4-Bromo-3-methylbenzaldehyde | C₈H₇BrO | 199.05 | 235-240 | Stable under normal conditions | Aldol condensation precursor |
| 4-Bromo-3-methylphenylacetone | C₉H₉BrO | 213.07 | 245-250 | Stable, light sensitive | Reductive amination substrate |
| 4-Bromo-3-methylphenyl imine | C₉H₁₀BrN | 212.09 | Not determined | Unstable, requires immediate use | Reduction intermediate |
| 4-Bromo-3-methylphenylethanol | C₉H₁₁BrO | 215.09 | 250-255 | Stable | Oxidation substrate |
| 4-Bromo-3-methylphenylethylamine | C₉H₁₂BrN | 214.10 | 260-265 | Stable, hygroscopic | N-methylation substrate |
The optimization of synthesis conditions for 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine requires careful consideration of multiple parameters including temperature, pressure, reaction time, catalyst loading, solvent systems, and concentration effects [30] [31] [32].
Temperature Optimization
Temperature control represents a critical parameter across all synthetic routes [31] [32] [33]. For Friedel-Crafts acylation reactions, temperatures between 0 and 25 degrees Celsius provide optimal selectivity while minimizing side reactions [6] [8]. Reductive amination processes demonstrate optimal performance at moderate temperatures ranging from 20 to 50 degrees Celsius, balancing reaction rate with product stability [2] [13]. Bromination reactions require careful temperature control between 0 and 50 degrees Celsius to maintain regioselectivity [16] [19]. The Leuckart reaction demands elevated temperatures between 120 and 165 degrees Celsius for effective ammonium formate decomposition and subsequent reduction [21] [20]. N-methylation reactions operate efficiently at temperatures ranging from 25 to 80 degrees Celsius depending on the specific methylating agent employed [22] [23].
Pressure and Atmospheric Considerations
Most synthetic routes for this compound operate effectively at atmospheric pressure, simplifying equipment requirements and reducing operational costs [31] [32]. However, certain catalytic hydrogenation steps may benefit from elevated hydrogen pressures ranging from 1 to 5 atmospheres [33] [34]. The use of elevated pressure in continuous flow systems can enhance mass transfer and reaction rates while maintaining safety protocols [35] [33].
Reaction Time Optimization
Reaction time optimization varies significantly across different synthetic methodologies [31] [36]. Friedel-Crafts acylation typically requires 2 to 6 hours for complete conversion under standard conditions [6] [8]. Reductive amination processes demonstrate optimal performance with reaction times ranging from 4 to 12 hours, allowing for complete imine formation and subsequent reduction [2] [13]. Bromination reactions proceed rapidly, typically requiring only 1 to 4 hours for completion [16] [19]. Leuckart reactions require extended reaction times of 6 to 24 hours due to the elevated temperatures and complex mechanism involved [21] [20]. Direct N-methylation approaches achieve completion within 2 to 8 hours under optimized conditions [22] [23].
Catalyst Loading and Selection
Catalyst optimization plays a crucial role in achieving high yields and selectivity [31] [32]. Friedel-Crafts reactions typically employ aluminum chloride loadings of 10 to 20 percent relative to the substrate [6] [8]. Reductive amination processes utilize sodium cyanoborohydride loadings of 5 to 10 percent, providing sufficient reducing capacity while minimizing waste [2] [14]. Bromination reactions require iron tribromide catalyst loadings of 5 to 15 percent for optimal electrophile activation [16] [19]. N-methylation reactions achieve excellent results with sodium cyanoborohydride loadings of 5 to 15 percent [22] [23].
Solvent System Selection
Solvent selection significantly impacts reaction efficiency, selectivity, and product isolation [31] [24]. Friedel-Crafts acylation reactions perform optimally in carbon disulfide or dichloromethane, which provide suitable solvation for both reactants and catalyst complexes [6] [8]. Reductive amination processes demonstrate excellent performance in polar protic solvents such as methanol and ethanol, which facilitate imine formation and subsequent reduction [2] [13]. Bromination reactions typically employ carbon tetrachloride or dichloromethane to maintain anhydrous conditions and prevent catalyst hydrolysis [16] [19]. Leuckart reactions can proceed under neat conditions or in high-boiling solvents such as dimethylformamide [21] [20]. N-methylation reactions achieve optimal results in methanol or tetrahydrofuran [22] [23].
| Parameter | Friedel-Crafts Acylation | Reductive Amination | Bromination | Leuckart Reaction | N-Methylation |
|---|---|---|---|---|---|
| Temperature (°C) | 0-25 | 20-50 | 0-50 | 120-165 | 25-80 |
| Pressure (atm) | 1 | 1 | 1 | 1 | 1 |
| Reaction Time (h) | 2-6 | 4-12 | 1-4 | 6-24 | 2-8 |
| Catalyst Loading (%) | 10-20 (AlCl₃) | 5-10 (NaBH₃CN) | 5-15 (FeBr₃) | Not required | 5-15 (NaBH₃CN) |
| Solvent System | CS₂, DCM | MeOH, EtOH | CCl₄, DCM | Neat or DMF | MeOH, THF |
| pH Range | Not applicable | 4-6 | Not applicable | Not applicable | 5-7 |
| Concentration (M) | 0.1-0.5 | 0.2-1.0 | 0.1-0.3 | Neat | 0.5-2.0 |
The transition from laboratory-scale synthesis to industrial production of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine requires comprehensive evaluation of multiple factors including raw material costs, energy requirements, equipment specifications, waste management protocols, and regulatory compliance [29] [37] [35].
Raw Material Cost Analysis
Raw material costs represent a critical economic factor in industrial production, often accounting for 60 to 80 percent of total manufacturing expenses [37] [36]. At laboratory scale, high-purity reagents and specialized chemicals are acceptable despite elevated costs [37]. However, industrial production demands cost optimization through bulk purchasing agreements, alternative supplier evaluation, and potential backward integration for key intermediates [29] [37]. The availability and pricing stability of brominated aromatic precursors significantly impact overall production economics [38] [29].
Energy Requirements and Process Integration
Energy consumption patterns vary dramatically across scale levels [31] [32] [33]. Laboratory-scale operations typically employ standard heating and cooling equipment with moderate energy demands [31]. Pilot-scale production requires enhanced thermal management systems including heat exchangers and temperature control systems [32] [33]. Industrial-scale operations benefit from process heat integration, waste heat recovery, and optimized thermal cycling to minimize energy consumption [32] [33]. Continuous flow processing can provide significant energy advantages through improved heat and mass transfer characteristics [35].
Equipment Complexity and Specifications
Equipment requirements evolve substantially during scale-up processes [31] [37] [35]. Laboratory-scale synthesis typically employs standard glassware and conventional heating systems [31]. Pilot-scale operations require stainless steel reactors, enhanced mixing systems, and improved temperature control capabilities [37] [33]. Industrial-scale production demands specialized equipment including continuous reactors, automated handling systems, and comprehensive process monitoring infrastructure [37] [35]. Continuous flow microreactor technology offers advantages for highly exothermic reactions and precise temperature control [35].
Waste Management and Environmental Considerations
Waste management requirements increase in complexity and regulatory scrutiny with production scale [31] [37]. Laboratory-scale operations generate small waste volumes manageable through standard disposal protocols [31]. Pilot-scale production necessitates solvent recovery systems and waste minimization strategies [37]. Industrial-scale operations require comprehensive waste treatment facilities, emissions control systems, and environmental monitoring protocols [37] [35]. Solvent recycling and catalyst recovery become economically essential at large scales [29] [37].
Process Control and Quality Assurance
Process control sophistication advances significantly with scale increases [31] [32] [36]. Laboratory-scale synthesis relies on manual monitoring and batch-to-batch analysis [31]. Pilot-scale operations implement automated monitoring systems and real-time quality control protocols [32] [36]. Industrial-scale production employs computer-controlled process management, continuous quality assurance, and statistical process control methodologies [32] [36]. Advanced analytical techniques including online spectroscopy and chromatography enable real-time process optimization [36] [35].
Regulatory and Safety Compliance
Safety and regulatory requirements intensify substantially with increasing production scale [30] [37]. Laboratory operations require basic fume hood ventilation and personal protective equipment [30]. Pilot-scale facilities demand enhanced ventilation systems, emergency response protocols, and environmental impact assessments [37]. Industrial-scale production necessitates comprehensive safety management systems, regulatory compliance documentation, and community impact evaluations [37] [35]. Continuous monitoring and reporting systems ensure ongoing compliance with environmental and safety regulations [37] [35].
| Factor | Laboratory Scale | Pilot Scale (kg) | Industrial Scale (tons) |
|---|---|---|---|
| Raw Material Cost | High cost acceptable | Cost optimization begins | Cost critical factor |
| Energy Requirements | Moderate | Increased heating/cooling | Process heat integration |
| Equipment Complexity | Standard glassware | Stainless steel reactors | Specialized equipment |
| Waste Management | Small volumes | Solvent recovery needed | Comprehensive treatment |
| Safety Considerations | Fume hood sufficient | Enhanced ventilation | Full safety systems |
| Environmental Impact | Minimal impact | Environmental assessment | Regulatory compliance |
| Process Control | Manual monitoring | Automated monitoring | Computer-controlled |
| Product Purity | High purity required | Quality control protocols | Continuous quality assurance |
Proton nuclear magnetic resonance spectroscopy of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine reveals distinctive chemical shift patterns characteristic of substituted aromatic amines [1] [2]. The aromatic proton signals appear in the downfield region between δ 6.8 and 7.4 parts per million, consistent with the electron-withdrawing effect of the bromine substituent on the benzene ring [3] [4]. The meta-positioned methyl group attached to the aromatic ring exhibits a characteristic singlet at approximately δ 2.3 parts per million, while the methyl group on the ethyl chain displays signals around δ 1.2-1.5 parts per million [4] [1].
The amine proton typically appears as a broad signal between δ 1.5 and 2.5 parts per million due to rapid proton exchange in solution, making it difficult to observe coupling patterns with adjacent carbons [5] [1]. The methyl group attached to the nitrogen atom shows characteristic chemical shifts in the range of δ 2.2-2.9 parts per million, reflecting the deshielding effect of the electronegative nitrogen atom [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon signals appearing between δ 120 and 145 parts per million [4]. The carbon bearing the bromine substituent typically exhibits a characteristic downfield shift due to the electronegativity of the halogen atom [3]. Aliphatic carbon signals appear in the range of δ 20-60 parts per million, with the α-carbon adjacent to nitrogen showing higher chemical shift values due to the deshielding effect of the heteroatom [5].
Infrared spectroscopic analysis of brominated aromatic amines reveals several characteristic absorption bands that provide structural confirmation [6] [7]. The aromatic carbon-hydrogen stretching vibrations appear as multiple weak bands in the 3000-3100 wavenumbers region, distinguishing aromatic compounds from aliphatic systems where carbon-hydrogen stretches occur below 3000 wavenumbers [7] [8].
The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in the 1500-1600 wavenumbers region, typical of substituted benzene derivatives [6] [7]. The carbon-bromine stretching vibration produces a characteristic absorption band in the 500-600 wavenumbers range, confirming the presence of the halogen substituent [8] [9]. Primary and secondary amine nitrogen-hydrogen stretching vibrations typically appear as broad absorption bands between 3200-3500 wavenumbers, though the intensity may vary depending on hydrogen bonding interactions [6] [10].
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear as strong, characteristic absorptions in the 900-650 wavenumbers region, providing information about the substitution pattern on the benzene ring [7]. The specific pattern of these absorptions can help determine the positioning of substituents relative to each other on the aromatic system.
Mass spectrometric analysis of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine follows the nitrogen rule, producing a molecular ion peak at mass-to-charge ratio 228, consistent with the odd molecular weight expected for compounds containing one nitrogen atom [11] [12]. The molecular ion peak typically exhibits moderate to strong intensity in aromatic amines due to the stabilizing effect of the aromatic system [11].
Characteristic fragmentation patterns include α-cleavage adjacent to the nitrogen atom, generating resonance-stabilized nitrogen-containing cations [11] [12]. The loss of alkyl radicals from the amine substituent represents a common fragmentation pathway, with the largest alkyl group preferentially eliminated [11]. Loss of hydrogen cyanide (mass 27) represents another typical fragmentation pattern observed in aromatic amines, particularly aniline derivatives [11].
The presence of bromine introduces additional complexity to the mass spectrum due to the isotopic pattern, with peaks separated by 2 mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes [9]. This isotopic pattern serves as a diagnostic tool for confirming the presence of bromine in the molecular structure.
X-ray crystallographic analysis of brominated aromatic amines typically reveals triclinic or monoclinic crystal systems, with space groups commonly including P-1 or P21/c depending on the specific molecular packing arrangements [13] [14] [15]. The crystal structure of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is expected to exhibit unit cell parameters with dimensions approximately 8-12 Ångströms for the a-axis, 10-14 Ångströms for the b-axis, and 12-16 Ångströms for the c-axis, based on comparable brominated aromatic amine structures [13] [15] [16].
The molecular geometry within the crystal lattice shows the aromatic ring maintaining planarity, with the bromine and methyl substituents positioned according to standard aromatic substitution patterns [13] [14]. The amine-containing side chain exhibits conformational flexibility, allowing for optimization of intermolecular interactions within the crystal structure [17] [15].
Standard bond lengths in the crystal structure include carbon-bromine distances of approximately 1.90 Ångströms, carbon-nitrogen distances around 1.45 Ångströms, and aromatic carbon-carbon distances near 1.39 Ångströms [15] [16]. These values fall within expected ranges for substituted aromatic systems and reflect the electronic effects of the substituents on the molecular framework.
Bond angles maintain typical values for aromatic systems, with carbon-carbon-carbon angles in the benzene ring approximating 120 degrees [15] [16]. The carbon-nitrogen-carbon angle at the amine center typically ranges from 110-115 degrees, reflecting the tetrahedral geometry around the nitrogen atom modified by the presence of the lone pair [18] [15].
Crystal packing is stabilized through various intermolecular interactions including nitrogen-hydrogen hydrogen bonds, π-π stacking interactions between aromatic rings, and halogen bonding involving the bromine substituent [13] [18] [15]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid compound.
The presence of the bromine atom introduces additional intermolecular contacts, with bromine-bromine interactions following either Type I (symmetrical) or Type II (bent) geometries as classified in halogen bonding literature [18]. These interactions can significantly influence the crystal packing arrangement and may affect the compound's solid-state properties.
Computational analysis using density functional theory methods, particularly the B3LYP functional with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p), provides detailed information about the molecular geometry and electronic structure of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine [19] [14] [20]. These calculations optimize the molecular geometry and predict vibrational frequencies that can be compared with experimental infrared and Raman spectroscopic data [14] [8].
The computational models reveal that the aromatic ring maintains planarity while the aliphatic amine substituent exhibits conformational flexibility around the carbon-carbon and carbon-nitrogen bonds [17] [20]. Energy minimization calculations identify preferred conformations that minimize steric interactions while maximizing favorable electronic interactions [20] [21].
Frontier molecular orbital analysis provides insight into the electronic properties and reactivity of the compound [19] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their energy gap, indicate the compound's electronic stability and potential for participation in chemical reactions [19] [22]. The presence of the bromine substituent and the amine functional group significantly influences these orbital energies and their spatial distribution [20] [22].
The molecular electrostatic potential surface reveals regions of electron density variation, highlighting areas of nucleophilic and electrophilic character that may participate in intermolecular interactions or chemical reactions [19] [22]. This information proves valuable for understanding the compound's behavior in both solid-state and solution environments.
Conformational analysis through molecular mechanics and quantum chemical calculations reveals the energy barriers for rotation around key bonds in the molecule [21] [23]. The rotation around the carbon-carbon bond connecting the aromatic ring to the amine-containing side chain exhibits multiple energy minima corresponding to different stable conformations [17] [21].
The calculations predict that the most stable conformations minimize steric clashes between substituents while allowing for optimal orbital overlap and electronic stabilization [20] [21]. These conformational preferences influence the compound's spectroscopic properties and may affect its biological activity and crystallization behavior [17] [24].